molecular formula C18H24N2O2 B5483122 (3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol

(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B5483122
M. Wt: 300.4 g/mol
InChI Key: GALKSOVWSRPJOO-PBHICJAKSA-N
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Description

(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-13-4-5-16-15(9-13)12(2)8-18(19-16)20-7-6-14(11-21)17(22)10-20/h4-5,8-9,14,17,21-22H,3,6-7,10-11H2,1-2H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALKSOVWSRPJOO-PBHICJAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)N3CCC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Introduction of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium or platinum catalysts

    Nucleophiles: Alkyl halides, aryl halides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various alkyl or aryl substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline structure.

    Chloroquine: Another antimalarial drug with a similar structure.

    Cinchonine: A natural product with a quinoline structure.

Uniqueness

(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

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